molecular formula C16H21F3N2O2 B1404744 Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate CAS No. 1308645-62-6

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

Cat. No.: B1404744
CAS No.: 1308645-62-6
M. Wt: 330.34 g/mol
InChI Key: PCJGLZNARMGWCW-UHFFFAOYSA-N
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Description

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate is a piperidine-based compound featuring a trifluoromethyl-substituted pyridine moiety. The piperidine ring is substituted at position 1 with a 2-methyl-6-(trifluoromethyl)pyridin-3-ylmethyl group and at position 3 with an ethyl ester. This structure combines lipophilic (trifluoromethyl, pyridine) and polar (ester) groups, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

ethyl 1-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-3-23-15(22)13-5-4-8-21(10-13)9-12-6-7-14(16(17,18)19)20-11(12)2/h6-7,13H,3-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJGLZNARMGWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=C(N=C(C=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an appropriate amine under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a cyclization reaction, often starting from a suitable precursor such as a 1,5-diamine.

    Coupling Reaction: The pyridine and piperidine rings are then coupled using a cross-coupling reaction, such as a Suzuki or Heck reaction, in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.

    Agrochemicals: The compound’s structure suggests potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate exerts its effects depends on its application:

    Pharmacological Action: In medicinal chemistry, it may act by binding to specific receptors or enzymes in the central nervous system, modulating their activity.

    Agrochemical Action: As a pesticide, it could inhibit key enzymes or disrupt cellular processes in pests.

Comparison with Similar Compounds

Structural Analogues in Piperidine/Pyridine Families

The compound belongs to a broader class of piperidine esters with pyridine-derived substituents. Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Purity (%) Key References
Ethyl 6-(trifluoromethyl)piperidine-3-carboxylate Piperidine - 3-Ethyl ester
- 6-Trifluoromethyl
225.21 95.0
Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate Piperidine - 4-Ethyl ester
- 1-(6-Methylpyridazine)
Not reported Not reported
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3,5-dimethyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide Pyrrole - Pyrrole core
- Trifluoromethylpyridinylmethyl group
- Triazole substituent
393.0 (ESIMS) 99.46–99.94
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate Dihydropyridine - 3-Ethyl ester
- 4-Methyl
- 6-Trifluoromethyl
- 2-Ketone
Not reported Not reported

Key Observations:

Core Flexibility: The target compound’s piperidine core differentiates it from pyrrole (e.g., ) or dihydropyridine (e.g., ) analogues.

Substituent Effects :

  • The trifluoromethylpyridinylmethyl group is shared with pyrrole-based compounds (e.g., ), but its placement on the piperidine nitrogen (vs. pyrrole carbon) alters electronic and steric properties.
  • Ester Position : Ethyl esters at position 3 (target compound) vs. position 4 (e.g., ) affect solubility and metabolic stability.

Purity and Synthesis :

  • High-purity (>95%) analogues (e.g., ) are achievable via optimized synthetic routes, though the target compound’s discontinued status suggests scalability challenges .
  • Synthesis of related compounds often involves condensation reactions (e.g., coupling amines with activated esters, as in ) or hydrogenation steps (e.g., ).

Functional Group Analysis
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, a common feature in analogues (e.g., ).
  • Pyridine vs. Pyridazine : Replacement of pyridine (target compound) with pyridazine (e.g., ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and acidity.
  • Ester vs. Carboxamide : The ethyl ester in the target compound may confer different pharmacokinetic profiles compared to carboxamide-containing analogues (e.g., ), which are more resistant to hydrolysis.
Analytical Data Comparison
Parameter Target Compound Ethyl 6-(Trifluoromethyl)piperidine-3-carboxylate Pyrrole Carboxamide
1H NMR Not reported δ 1.26, 1.25 (t, J = 7.47 Hz, ester CH3) δ 8.56 (pyrrole NH)
ESIMS m/z Not reported 301.1699 [M + H]+ 393.0 [M + H]+
HPLC Purity Not reported 95.0% 99.46–99.94%

Insights :

  • The absence of analytical data for the target compound highlights gaps in published literature, whereas analogues like and are well-characterized.

Biological Activity

Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate (CAS No: 1308645-62-6) is a synthetic organic compound notable for its complex structure featuring a piperidine ring, a trifluoromethyl-substituted pyridine ring, and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Ring : This is achieved through a condensation reaction involving 2-methyl-6-(trifluoromethyl)benzaldehyde and an amine under acidic conditions.
  • Piperidine Ring Formation : A cyclization reaction starting from a suitable precursor, such as a 1,5-diamine, is used.
  • Coupling Reaction : The pyridine and piperidine rings are coupled using cross-coupling reactions (e.g., Suzuki or Heck reactions).
  • Esterification : The final step involves the esterification of the carboxylic acid with ethanol under acidic conditions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

1. Pharmacological Action :

  • This compound may modulate the activity of specific receptors or enzymes in the central nervous system (CNS), which is critical for developing treatments for CNS disorders.
  • It has been noted for potential inhibitory effects on enzymes relevant to neurotransmission, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

2. Agrochemical Action :

  • As a pesticide, it could inhibit key metabolic enzymes in target pests, leading to disrupted cellular processes .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts. Below is a summary table of findings from recent research.

Study ReferenceBiological ActivityKey Findings
CNS DisordersInvestigated as a potential pharmacophore for drug development targeting CNS disorders.
Enzyme InhibitionShowed promising results in inhibiting AChE and BuChE, suggesting potential use in treating Alzheimer's disease.
Pesticidal ActivityDemonstrated effective inhibition of metabolic pathways in pest species, indicating potential as an agrochemical.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • CNS Targeting : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound that exhibited enhanced binding affinities to CNS receptors compared to non-fluorinated analogs, indicating that the trifluoromethyl group significantly enhances lipophilicity and receptor interaction .
  • Agrochemical Applications : Research conducted on this compound's role as an insecticide showed that it effectively disrupted the metabolic processes in targeted insect species, leading to high mortality rates in controlled environments .

Comparison with Similar Compounds

This compound can be compared with similar compounds that have shown varying degrees of biological activity:

Compound NameStructure VariantsBiological Activity
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-4-yl]methyl}piperidine-3-carboxylateSimilar but with carboxylate at position 4Different receptor binding profiles
Mthis compoundMethyl instead of ethyl esterReduced potency against AChE

Q & A

Q. What computational methods support the rational design of derivatives with enhanced stability or activity?

  • Answer :
  • DFT calculations : Predict electrophilic/nucleophilic sites for derivatization (e.g., trifluoromethyl group as electron-withdrawing motif) .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinase domains in ).
  • ADMET prediction : Optimize logP (<3.5) and PSA (<90 Ų) for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate

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